

Application Notes: 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine in Medicinal Chemistry

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Compound of Interest

Compound Name: 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine

Cat. No.: B1355620

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Introduction

3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine is a heterocyclic building block with potential applications in medicinal chemistry. Its structure, featuring a flexible propan-1-amine side chain attached to a tetrahydrofuran (THF) ring, presents several key features for drug design. The THF moiety can participate in hydrogen bonding and van der Waals interactions within protein binding sites, while the primary amine serves as a versatile synthetic handle for the introduction of various functional groups or for linkage to other molecular scaffolds. While specific biological activity for this compound is not extensively documented in publicly available literature, its structural components are present in numerous bioactive molecules, suggesting its potential as a valuable intermediate in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of **3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine** is presented in Table 1. These properties are crucial for its application in chemical synthesis and for influencing the pharmacokinetic profile of its derivatives.

Property	Value	Reference
CAS Number	62035-48-7	[1]
Molecular Formula	C ₈ H ₁₇ NO ₂	[1]
Molecular Weight	159.23 g/mol	[1]
Boiling Point	258.9 °C	[2]

Table 1: Physicochemical Properties of **3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine**.

Applications in Medicinal Chemistry

The primary application of **3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine** in medicinal chemistry is as a versatile building block for the synthesis of more complex molecules with potential therapeutic activities. The tetrahydrofuran ring is a common motif in a wide range of biologically active natural products and synthetic drugs, known to be involved in crucial binding interactions with various enzymes and receptors.

Role as a Scaffold in Drug Design

The THF moiety within this compound is of particular interest. Substituted tetrahydrofuran derivatives have been extensively explored as P2 ligands in the design of potent HIV-1 protease inhibitors.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) The oxygen atom of the THF ring can act as a hydrogen bond acceptor, interacting with the backbone atoms in the S2 subsite of the HIV-1 protease active site.[\[3\]](#)[\[7\]](#) While there is no direct evidence of **3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine** being used in the synthesis of approved HIV protease inhibitors, its structural similarity to other THF-containing ligands suggests its potential as a starting material for novel inhibitors.

The workflow for incorporating such a building block into a drug discovery pipeline is illustrated below.

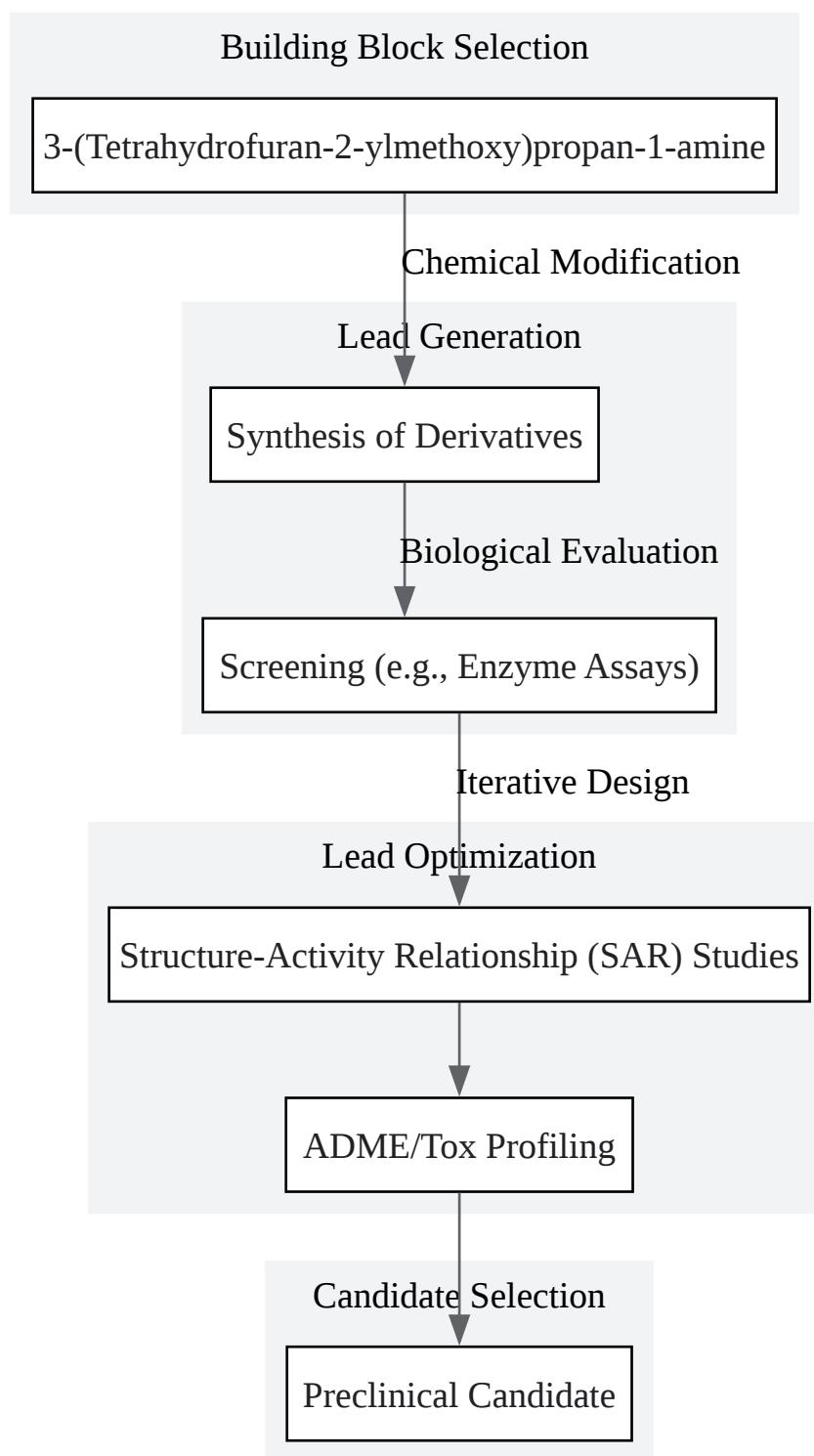
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Figure 1: A generalized workflow for the utilization of a building block like **3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine** in a drug discovery program.

Synthesis of Phosphazenes

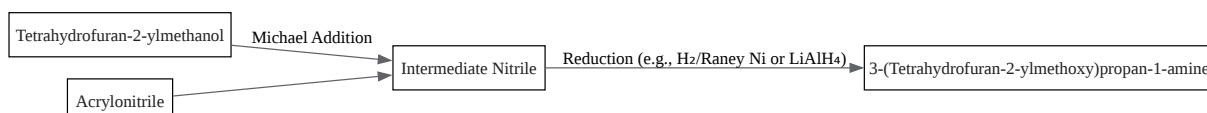
3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine has been identified as a reactant in the synthesis of cyclophosphazenes.^[8] Polyorganophosphazenes are a class of polymers with an inorganic backbone that have been investigated for various biomedical applications, including drug delivery and tissue engineering, due to their biocompatibility and tunable properties. The primary amine of the title compound can react with hexachlorocyclotriphosphazene, displacing the chlorine atoms to form amino-substituted cyclophosphazenes. The properties of the resulting polymer can be tailored by the nature of the organic side groups.

Experimental Protocols

While specific experimental protocols for the direct application of **3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine** in a medicinal chemistry context are not readily available, a general procedure for its synthesis can be inferred from standard organic chemistry practices.

General Synthesis of **3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine**

A plausible synthetic route involves the reaction of tetrahydrofuran-2-ylmethanol with acrylonitrile followed by reduction of the resulting nitrile.



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Figure 2: A plausible synthetic pathway for **3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine**.

Protocol: Synthesis of the Intermediate Nitrile

- To a stirred solution of tetrahydrofuran-2-ylmethanol (1.0 eq) in a suitable solvent (e.g., dioxane or tert-butanol), add a catalytic amount of a strong base (e.g., sodium tert-butoxide or potassium hydroxide).

- Cool the reaction mixture to 0-10 °C.
- Slowly add acrylonitrile (1.1 eq) dropwise, maintaining the temperature below 15 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
- Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid) and partition between water and an organic solvent (e.g., ethyl acetate).
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile intermediate.
- Purify the crude product by vacuum distillation or column chromatography.

Protocol: Reduction of the Nitrile to the Amine

- In a high-pressure hydrogenation vessel, add the nitrile intermediate (1.0 eq) and a suitable solvent (e.g., methanol or ethanol) containing ammonia.
- Add a catalytic amount of Raney Nickel or a Palladium-based catalyst.
- Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature or with gentle heating.
- Monitor the reaction by TLC or GC-MS until the starting material is consumed.
- Carefully vent the hydrogen and filter the reaction mixture to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude **3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine**.
- Purify the product by vacuum distillation.

Note: These are generalized protocols and may require optimization for specific laboratory conditions and scales.

Conclusion

3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine represents a valuable, yet underexplored, building block for medicinal chemistry. Its structural features, particularly the presence of a tetrahydrofuran ring, make it an attractive starting material for the synthesis of novel compounds targeting a range of biological targets. Further research into the synthesis of its derivatives and their subsequent biological evaluation is warranted to fully elucidate the potential of this compound in drug discovery.

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